Parp1-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

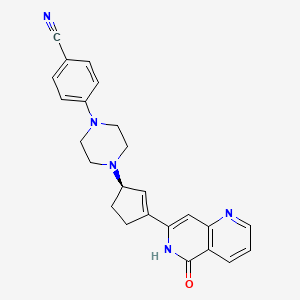

Molecular Formula |

C24H23N5O |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-yl]benzonitrile |

InChI |

InChI=1S/C24H23N5O/c25-16-17-3-6-19(7-4-17)28-10-12-29(13-11-28)20-8-5-18(14-20)22-15-23-21(24(30)27-22)2-1-9-26-23/h1-4,6-7,9,14-15,20H,5,8,10-13H2,(H,27,30)/t20-/m1/s1 |

InChI Key |

IBBZXRLLZKUNIM-HXUWFJFHSA-N |

Isomeric SMILES |

C1CC(=C[C@@H]1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4 |

Canonical SMILES |

C1CC(=CC1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Parp1-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Parp1-IN-7, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. This document details the chemical synthesis of this compound, outlines the experimental protocols for its biological characterization, and presents its activity in a structured format. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway.[1] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient. These cancer cells become heavily reliant on the PARP1-mediated BER pathway for survival. Inhibition of PARP1 in such tumors leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during DNA replication, resulting in cytotoxic double-strand breaks. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.

This compound is a novel small molecule inhibitor of PARP1, identified through a drug discovery program aimed at developing potent and selective anticancer agents.[2]

Discovery of this compound

This compound, with the CAS number 2084112-75-2, was discovered through the optimization of isoquinolinone and naphthyridinone-based scaffolds.[2][3] The discovery was detailed in the publication by Karche NP, et al., "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization" in Bioorganic & Medicinal Chemistry, 2020.[2]

Chemical Structure

The chemical structure of this compound is provided below:

Chemical Name: 4-((4-((3-cyanophenyl)amino)cyclohex-1-en-1-yl)methyl)-[1][4]naphthyridin-5(6H)-one Molecular Formula: C24H23N5O[3] Molecular Weight: 397.47 g/mol [3]

(Structure visualization is based on the SMILES string provided by the vendor)

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final naphthyridinone core with the desired substitutions. The following is a representative synthetic scheme based on the general synthesis of related compounds.

Logical Flow of this compound Synthesis

References

Parp1-IN-7: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, also identified as compound 34 in its discovery publication, is a naphthyridinone-based small molecule inhibitor of PARP1.[1] Its chemical identity and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-yl]benzonitrile

-

SMILES: N#CC1=CC=C(N2CCN([C@H]3C=C(C4=CC5=C(C(N4)=O)C=CC=N5)CC3)CC2)C=C1

-

CAS Number: 2084112-75-2[2]

-

Molecular Formula: C₂₄H₂₃N₅O[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 397.47 g/mol | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months. | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

Upon DNA damage, PARP1 binds to the site of the break and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[5]

This compound binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[6]

The following diagram illustrates the signaling pathway of PARP1 in DNA repair and the mechanism of action of this compound.

Figure 1: PARP1 Inhibition Pathway by this compound.

Experimental Protocols

The following sections detail common experimental procedures for evaluating the activity of this compound.

PARP1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PARP1. A common method is a fluorometric assay that detects the consumption of NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

β-NAD+

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and DTT)

-

Developing reagent that produces a fluorescent signal upon reaction with nicotinamide (a byproduct of the PARP1 reaction)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme in each well of the microplate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding β-NAD+ to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developing reagent.

-

Incubate for a further period to allow for signal development.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for a PARP1 enzymatic assay.

References

- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

Parp1-IN-7: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA strand breaks, initiating a signaling cascade that recruits DNA repair machinery.[1][2] The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Parp1-IN-7 is a potent inhibitor of PARP1, demonstrating significant anticancer activity.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound in DNA repair, supported by available quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of PARP1 Function

The primary mechanism of action of this compound, like other PARP inhibitors, is twofold: catalytic inhibition and PARP1 trapping.

Catalytic Inhibition

This compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP1 catalytic domain.[3] This prevents PARP1 from using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other acceptor proteins at the site of DNA damage. The formation of these PAR chains is a crucial signaling event that recruits downstream DNA repair factors.[4] By inhibiting this catalytic activity, this compound effectively blocks the recruitment of essential repair proteins, thereby stalling the DNA repair process.

PARP1 Trapping

Beyond catalytic inhibition, a key aspect of the cytotoxicity of many PARP inhibitors is the "trapping" of PARP1 on DNA.[5] After PARP1 binds to a DNA break, its subsequent auto-PARylation leads to its dissociation from the DNA, allowing the repair process to proceed. By preventing auto-PARylation, this compound locks PARP1 onto the DNA at the site of the lesion. This trapped PARP1-DNA complex is itself a cytotoxic lesion, as it physically obstructs the DNA, interfering with replication and transcription, and can lead to the collapse of replication forks and the formation of double-strand breaks.[5]

Signaling Pathway of PARP1 in DNA Base Excision Repair (BER)

The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and how this compound intervenes.

Caption: PARP1 in BER and its inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound. The data is primarily sourced from the foundational study by Karche NP, et al.[3]

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 (Cytotoxicity) | MDA-MB-436 | 0.035 nM | CellTiterGlo (4 days) | [3] |

Note: Further quantitative data regarding enzymatic inhibition (IC50), PARP trapping efficiency, and selectivity against other PARP isoforms are detailed in the primary publication and are crucial for a comprehensive understanding of this compound's profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of findings. The following outlines the general methodologies likely employed in the characterization of this compound, based on standard practices in the field. For specific parameters, the primary literature should be consulted.[3]

PARP1 Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the catalytic activity of PARP1.

General Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a DNA substrate (e.g., nicked DNA), and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the reaction by adding the substrate, NAD+.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The consumption of NAD+ or the formation of PAR can be measured. Common detection methods include:

-

Biotinylated NAD+: The incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a chemiluminescent or fluorescent substrate.

-

Homogeneous NAD+ Assay: Measures the remaining NAD+ concentration using a cycling enzyme reaction that generates a fluorescent product.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for a PARP1 enzymatic assay.

Cellular PARP1 Trapping Assay

This assay measures the ability of an inhibitor to trap PARP1 at sites of DNA damage within cells.

General Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and treat with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce single-strand breaks. Subsequently, treat with varying concentrations of this compound.

-

Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins via centrifugation.

-

Western Blotting: Analyze the amount of PARP1 in the chromatin-bound fraction by Western blotting using a PARP1-specific antibody.

-

Quantification: Quantify the band intensities to determine the relative amount of chromatin-trapped PARP1 at each inhibitor concentration.

Caption: General workflow for a cellular PARP1 trapping assay.

Conclusion

This compound is a potent inhibitor of PARP1 that exerts its anticancer effects through a dual mechanism of catalytic inhibition and PARP1 trapping. By preventing the synthesis of PAR and locking PARP1 onto DNA, this compound disrupts critical DNA repair processes, leading to the accumulation of cytotoxic lesions and ultimately cell death, particularly in cancer cells with compromised DNA repair capabilities. The high potency of this compound, as indicated by its nanomolar cytotoxicity, underscores its potential as a therapeutic agent. Further detailed characterization of its enzymatic inhibition, trapping efficiency, and selectivity will provide a more complete understanding of its pharmacological profile and guide its clinical development. For comprehensive data and protocols, consulting the primary research by Karche NP, et al. is highly recommended.[3]

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Parp1-IN-7 in Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). It explores the core concept of synthetic lethality as a therapeutic strategy in oncology, focusing on the mechanism of action of this compound in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This document details the preclinical data, experimental protocols, and key signaling pathways associated with this compound's function as a synthetic lethal agent. Quantitative data from biochemical and cellular assays are presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz illustrate the underlying biological and experimental frameworks.

Introduction to PARP1 and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detection of a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

Synthetic lethality is a therapeutic concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells that have a specific mutation, while being non-essential for normal cells.

The most well-established example of synthetic lethality in the clinic is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are key components of the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs). In cells with deficient HR, the repair of DSBs relies more heavily on other, more error-prone pathways. When PARP1 is inhibited in these HR-deficient cells, SSBs that occur naturally during replication are not efficiently repaired and can degenerate into DSBs. The inability to repair these DSBs through the compromised HR pathway leads to genomic instability and ultimately, cancer cell death.

This compound is a novel, potent, and selective inhibitor of PARP1 developed to exploit this synthetic lethal relationship for the treatment of cancers with underlying DNA repair defects.

This compound: A Preclinical Overview

This compound is a naphthyridinone-based inhibitor of PARP1. Preclinical studies have demonstrated its potential as an anticancer agent, particularly in tumors with BRCA1 mutations. The abstract of the primary research by Karche et al. (2020) highlights that a lead compound from this series, likely this compound or a close analog, showed remarkable antitumor efficacy in a BRCA1 mutant breast cancer xenograft model, both as a monotherapy and in combination with other chemotherapeutic agents.[3]

Chemical Structure

The chemical structure of this compound is provided by MedChemExpress.[4]

CAS No.: 2084112-75-2

(Image of the chemical structure would be placed here in a full whitepaper)

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro PARP1 Enzymatic Inhibition

| Compound | PARP1 IC50 (nM) |

|---|---|

| This compound (Compound 34) | Data not publicly available in full text |

| Olaparib | ~1-5 |

| Talazoparib | <1 |

Note: Specific IC50 values for this compound are not available in the public domain abstracts. The values for approved PARP inhibitors are provided for context.

Table 2: In Vitro Cell Proliferation Inhibition (GI50/IC50)

| Cell Line | BRCA Status | Compound | GI50/IC50 (µM) |

|---|---|---|---|

| MDA-MB-436 | BRCA1 mutant | This compound (Compound 34) | Data not publicly available in full text |

| MDA-MB-231 | BRCA wild-type | This compound (Compound 34) | Data not publicly available in full text |

| MDA-MB-436 | BRCA1 mutant | Olaparib | ~0.01-0.1 |

| MDA-MB-231 | BRCA wild-type | Olaparib | >10 |

Note: The demonstration of potent activity in a BRCA1 mutant cell line like MDA-MB-436, as mentioned in the abstract, is indicative of a synthetic lethal effect. Specific GI50/IC50 values for this compound are needed for a direct comparison.

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

|---|---|---|

| MDA-MB-436 (BRCA1 mutant) | This compound (Compound 34) | 'Remarkable antitumor efficacy' reported, specific %TGI not publicly available |

Note: The primary research abstract describes significant single-agent and combination efficacy in this model.[3]

Signaling Pathways and Experimental Workflows

PARP1 Signaling in DNA Repair and Synthetic Lethality

The following diagram illustrates the central role of PARP1 in single-strand break repair and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Caption: PARP1-mediated DNA repair and the mechanism of synthetic lethality.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a PARP1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for a PARP1 inhibitor.

Experimental Protocols

The following are representative protocols for the key experiments involved in the preclinical characterization of this compound. These are based on standard methodologies in the field, as the specific protocols from the primary publication are not publicly available.

PARP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 384-well plates

-

This compound (dissolved in DMSO)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Luminometer plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in PARP Assay Buffer.

-

To the histone-coated wells, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the PARP1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with Wash Buffer.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines with different BRCA statuses, demonstrating synthetic lethality.

Principle: This assay measures the metabolic activity of viable cells using a reagent such as resazurin (AlamarBlue) or MTT. Viable cells reduce the reagent, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.

Materials:

-

BRCA1-mutant cell line (e.g., MDA-MB-436)

-

BRCA-wild-type cell line (e.g., MDA-MB-231)

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Resazurin-based cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a long-term period (e.g., 5-7 days) to observe the effects on proliferation.

-

Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value for each cell line.

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRCA-deficient tumor model.

Principle: Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., female athymic nude or SCID mice)

-

MDA-MB-436 cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Harvest MDA-MB-436 cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., once or twice daily by oral gavage) or vehicle control to the respective groups for a defined period (e.g., 21-28 days).

-

Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

This compound is a promising preclinical candidate that effectively leverages the principle of synthetic lethality to target BRCA-deficient cancers. Its potent and selective inhibition of PARP1 leads to significant antitumor activity in relevant preclinical models. The experimental framework outlined in this guide provides a basis for the continued investigation and development of this compound and other next-generation PARP1 inhibitors. Further disclosure of the detailed quantitative data from the primary research will be crucial for a complete understanding of its therapeutic potential.

References

Parp1-IN-7: A Technical Overview of Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding affinity of Parp1-IN-7, an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). This document collates available data on its biochemical and cellular activity, details the experimental methodologies for assessing its potency, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

While the specific quantitative binding affinity data for this compound is contained within the primary research article by Karche NP, et al., and is not publicly available in full, this section provides a structured template for presenting such data once obtained. The data would typically be derived from biochemical and cellular assays as described in the subsequent sections.

Table 1: Biochemical Inhibition of PARP1 by this compound and Related Compounds

| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Compound X | Value | Value | Value |

| Compound Y | Value | Value | Value |

| Olaparib (Control) | Value | Value | Value |

Table 2: Cellular Potency of this compound in a BRCA1-deficient Cell Line

| Compound ID | Cell Line | Cellular IC50 (nM) | Notes |

| This compound | MDA-MB-436 | Data not publicly available | BRCA1 mutant breast cancer cell line |

| Compound X | MDA-MB-436 | Value | |

| Compound Y | MDA-MB-436 | Value | |

| Olaparib (Control) | MDA-MB-436 | Value |

Experimental Protocols

The determination of the binding affinity and functional inhibition of PARP1 by compounds like this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments typically cited in the characterization of PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay (Histone-Biotin Based)

This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1. The level of biotinylation is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

96-well plates (high-binding capacity)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat a 96-well plate with Histone H1 overnight at 4°C.

-

Washing: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

-

Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Add recombinant PARP1 enzyme to all wells except the no-enzyme control.

-

Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stopping the Reaction: Stop the reaction by washing the plate.

-

Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.

-

Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP1 Inhibition Assay (MDA-MB-436)

This assay assesses the ability of an inhibitor to block PARP1 activity within a cellular context, often using a cell line with a known DNA repair deficiency to enhance sensitivity to PARP inhibition.

Principle: The assay measures the viability of cancer cells, such as the BRCA1-mutant MDA-MB-436 breast cancer cell line, after treatment with the inhibitor. Inhibition of PARP1 in these cells leads to synthetic lethality and reduced cell viability.

Materials:

-

MDA-MB-436 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and control compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using the appropriate plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the percent cell viability. Determine the cellular IC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARP1 signaling pathway and the general workflow for evaluating PARP1 inhibitors.

Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.

Caption: General workflow for the preclinical evaluation of a PARP1 inhibitor.

Parp1-IN-7: A Technical Guide to its Inhibition of PARP1 Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Parp1-IN-7 has been identified as a potent, orally bioavailable inhibitor of PARP1, demonstrating significant antitumor efficacy in preclinical models. This technical guide provides an in-depth overview of the inhibition of PARP1 enzymatic activity by this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound, also referred to as compound 34 in its primary publication, exhibits potent inhibition of PARP1 enzymatic activity and demonstrates significant cytotoxic effects in cancer cell lines with DNA repair deficiencies.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| PARP1 Enzymatic Assay | Recombinant Human PARP1 | 0.8 nM | [1] |

| Cell Viability Assay | MDA-MB-436 (BRCA1 mutant breast cancer) | 0.035 nM | [1] |

| PARP1 Inhibition in Whole Cells (WCI) | MDA-MB-436 | 1.2 nM | [1] |

Mechanism of Action

This compound functions as a catalytic inhibitor of PARP1. Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. Activated PARP1 then utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. By binding to the catalytic domain of PARP1, this compound prevents the synthesis of PAR, thereby stalling the DNA repair process. This leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cells with compromised homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.

Signaling Pathways and Experimental Workflows

PARP1-Mediated DNA Damage Repair Pathway

The following diagram illustrates the central role of PARP1 in the single-strand break repair (SSBR) pathway and the mechanism of its inhibition by this compound.

References

Preclinical Profile of Parp1-IN-7: A Technical Overview of a Novel Naphthyridinone-Based PARP1 Inhibitor

Executive Summary: Parp1-IN-7 belongs to a novel class of naphthyridinone-based inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme pivotal to DNA repair mechanisms. While specific quantitative preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available, this guide synthesizes the available information on the broader class of compounds to which it belongs, as described in the foundational research by Karche NP, et al. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding the preclinical characteristics of this class of PARP1 inhibitors.

Introduction to this compound and its Therapeutic Rationale

This compound is a potent and selective inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. The therapeutic strategy behind PARP1 inhibition, particularly in oncology, is rooted in the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), the inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death.

The development of novel PARP1 inhibitors like those in the naphthyridinone class aims to improve upon existing therapies by potentially offering enhanced potency, selectivity, and more favorable pharmacokinetic profiles, thereby improving efficacy and safety.

Preclinical Pharmacokinetics and ADME Profile

Detailed quantitative ADME and pharmacokinetic data for this compound are not available in the public domain. However, the seminal publication by Karche NP, et al., characterizes a lead preclinical candidate from this series, compound 34, as having favorable pharmacokinetic properties and being orally bioavailable.[1] The table below outlines the typical parameters assessed in preclinical studies for a compound of this nature.

Table 1: Generalized Preclinical Pharmacokinetic and ADME Parameters for Naphthyridinone-Based PARP1 Inhibitors

| Parameter | Description | Typical Assay | Significance in Drug Development |

| Solubility | The ability of the compound to dissolve in a solvent. | Kinetic and Thermodynamic Solubility Assays | Crucial for absorption and formulation development. |

| Permeability | The ability of the compound to pass through biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | Predicts oral absorption and distribution into tissues. |

| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Liver Microsomal Stability Assay, Hepatocyte Stability Assay | Determines the compound's half-life and potential for drug-drug interactions. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Equilibrium Dialysis, Ultracentrifugation | Affects the free drug concentration available to exert pharmacological effects. |

| In vivo Pharmacokinetics | The study of the compound's movement through a living organism. | IV and Oral Dosing in Rodent and Non-Rodent Species (e.g., mouse, rat, dog) | Determines key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). |

| CYP Inhibition | The potential of the compound to inhibit cytochrome P450 enzymes. | Cytochrome P450 Inhibition Assay | Assesses the risk of drug-drug interactions. |

Experimental Protocols

While specific protocols for this compound are not accessible, this section provides a generalized overview of the methodologies typically employed in the preclinical evaluation of novel PARP1 inhibitors.

In Vitro ADME Assays

-

Liver Microsomal Stability Assay: The test compound is incubated with liver microsomes (containing drug-metabolizing enzymes) and NADPH (a cofactor). The concentration of the compound is measured at different time points using LC-MS/MS to determine the rate of metabolism and predict in vivo clearance.

-

Caco-2 Permeability Assay: Caco-2 cells, which differentiate into a monolayer with properties similar to the intestinal epithelium, are used to assess the bidirectional permeability of the compound. This assay helps predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Studies

-

Animal Models: Typically, initial studies are conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice).

-

Dosing: The compound is administered intravenously (IV) to determine its distribution and elimination characteristics, and orally (PO) to assess its absorption and oral bioavailability.

-

Sample Collection and Analysis: Blood samples are collected at various time points post-dosing. Plasma is separated and the concentration of the compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

References

Parp1-IN-7 and its Therapeutic Potential in BRCA1/2-Mutated Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Parp1-IN-7, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). It explores its mechanism of action, preclinical data, and its significant relationship with BRCA1/2 mutations, leveraging the principle of synthetic lethality for targeted cancer therapy.

Introduction: The Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs). In recent years, the inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers harboring specific DNA repair defects, most notably mutations in the BRCA1 and BRCA2 genes. This approach is based on the concept of "synthetic lethality," where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.

In the context of this guide, cancer cells with mutated BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). While these cells can survive by relying on other repair pathways, the inhibition of PARP1 disrupts a key SSB repair mechanism. The accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication. The combination of PARP1 inhibition and a deficient HR pathway is catastrophically lethal to the cancer cells, while normal cells with functional BRCA1/2 are largely unaffected.

This compound belongs to a class of isoquinolinone and naphthyridinone-based compounds designed as highly potent and selective PARP1 inhibitors.[1][2][3] A lead preclinical candidate from this series, compound 34 , has demonstrated significant antitumor efficacy in BRCA1-mutant cancer models, highlighting the potential of this chemical scaffold.[1]

Mechanism of Action and Signaling Pathway

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves two main functions: it creates a scaffold to recruit other DNA repair proteins and it causes chromatin to decondense, making the damaged DNA more accessible.

When PARP1 is inhibited, SSBs are not efficiently repaired. During the S-phase of the cell cycle, when DNA is being replicated, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks.

In healthy cells, these DSBs are primarily repaired by the high-fidelity homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, this pathway is compromised. The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by PARP inhibition in an HR-deficient setting leads to genomic instability and ultimately, apoptosis.[4]

Quantitative Data

The development of the naphthyridinone series, to which this compound belongs, led to the identification of compound 34 as a preclinical candidate. This compound exhibits potent inhibition of the PARP1 enzyme and strong anti-proliferative effects in a BRCA1-mutant cancer cell line.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| Compound 34 | PARP1 | Biochemical | Potent | MDA-MB-436 (BRCA1 mutant) | 82 | [3] |

Note: The specific biochemical IC50 value for compound 34 was described as "highly potent" in the referenced abstract, but the exact nanomolar value is not publicly available in the search results. The cellular IC50 in the BRCA1 mutant cell line is provided.[1][3]

Experimental Protocols

The evaluation of novel PARP1 inhibitors like this compound involves a cascade of biochemical and cellular assays, followed by in vivo studies.

PARP1 Enzyme Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the catalytic activity of the PARP1 enzyme.

-

Principle: The assay measures the consumption of NAD+, the substrate for PARP1, during the PARylation reaction. The amount of remaining NAD+ is determined by an enzymatic cycling reaction that generates a fluorescent product.

-

Methodology:

-

Recombinant human PARP1 enzyme is incubated in a reaction buffer containing activated DNA (to stimulate the enzyme) and varying concentrations of the test inhibitor (e.g., this compound).

-

The PARylation reaction is initiated by the addition of a fixed concentration of β-NAD+.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

A developer reagent, which includes nicotinamidase to convert remaining NAD+ to a detectable product, is added.

-

The fluorescence is measured using a microplate reader.

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This cell-based assay determines the cytotoxic effect of the inhibitor on cancer cells, particularly those with and without BRCA1/2 mutations.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the PARP inhibitor for a period of 72-96 hours.

-

After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at approximately 570 nm.

-

The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.[5]

-

In Vivo Xenograft Model

This protocol evaluates the antitumor efficacy of the PARP inhibitor in a living organism.

-

Principle: Human cancer cells, such as the BRCA1-mutant MDA-MB-436 breast cancer line, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor to assess its effect on tumor growth.

-

Methodology:

-

MDA-MB-436 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into groups: vehicle control, this compound alone, and potentially in combination with other chemotherapeutic agents.

-

The compound is administered orally according to a predetermined schedule and dose.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is concluded when tumors in the control group reach a specified size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[1]

-

Preclinical Characterization of the this compound Series

The lead compound from the naphthyridinone series (compound 34 ) underwent further preclinical characterization, revealing promising drug-like properties.[1]

-

Pharmacokinetics: The compound was found to be orally bioavailable and possessed favorable pharmacokinetic (PK) properties, which is a significant improvement over earlier isoquinolinone-based inhibitors that suffered from poor PK.[1][3]

-

Single-Agent Efficacy: In the BRCA1 mutant MDA-MB-436 breast cancer xenograft model, compound 34 demonstrated remarkable antitumor efficacy as a single agent.[1]

-

Combination Therapy: The inhibitor also showed the ability to potentiate the effect of chemotherapeutic agents like temozolomide in various cancer models, including breast cancer and pancreatic cancer.[1]

Conclusion

This compound and its related naphthyridinone analogs represent a promising class of potent and orally bioavailable PARP1 inhibitors. The preclinical data for the lead compound from this series strongly supports the therapeutic strategy of targeting PARP1 in BRCA1/2-mutated cancers. The demonstrated single-agent efficacy in a BRCA1-mutant xenograft model underscores its potential to exploit the synthetic lethal relationship for a targeted and effective anticancer therapy. Further development and clinical investigation of this class of inhibitors are warranted to translate these preclinical findings into benefits for patients with BRCA-deficient tumors.

References

- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? [medsci.org]

- 5. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Parp1-IN-7 in PARP1 Cleavage Detection via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and the regulation of cell death pathways. In response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. However, during apoptosis, PARP1 is specifically cleaved by activated caspase-3 and caspase-7, rendering the enzyme inactive. This cleavage event, which separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, is a well-established hallmark of apoptosis. The full-length PARP1 protein is approximately 116 kDa, and upon cleavage, generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[1][2][3] The detection of the 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis in experimental systems.

Parp1-IN-7 is a potent inhibitor of PARP1. While the primary mechanism of PARP inhibitors is the catalytic inhibition and trapping of PARP1 on DNA, this can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations. The induction of apoptosis by this compound would subsequently lead to the caspase-mediated cleavage of PARP1. This application note provides a detailed protocol for utilizing this compound to induce and detect PARP1 cleavage in cultured cells using Western blotting.

Signaling Pathway of PARP1 Cleavage in Apoptosis

The cleavage of PARP1 is a downstream event in the apoptotic cascade. Apoptotic stimuli, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These activated caspases then cleave a specific set of cellular proteins, including PARP1, leading to the characteristic biochemical and morphological changes of apoptosis. The cleavage of PARP1 prevents its DNA repair functions, which conserves cellular energy (ATP and NAD+) required for the apoptotic process and ensures the orderly dismantling of the cell.

Caption: Signaling pathway of caspase-mediated PARP1 cleavage during apoptosis.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate culture dishes or plates and grow to 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis and PARP1 cleavage in your specific cell line. A suggested starting point is to treat cells for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).

Western Blot Protocol for PARP1 Cleavage

Caption: Experimental workflow for detecting PARP1 cleavage by Western blot.

1. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE:

-

Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

4. Membrane Blocking:

-

Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Dilute the primary antibody against PARP1 in the blocking buffer. It is recommended to use an antibody that recognizes both the full-length (116 kDa) and the cleaved (89 kDa) forms of PARP1.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

7. Detection and Analysis:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP1 band indicates apoptosis-induced cleavage. Quantify the band intensities using densitometry software.

Data Presentation

The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Note: Optimal conditions, particularly for this compound treatment and antibody dilutions, should be determined empirically for each cell line and experimental setup.

Table 1: Recommended Reagent Concentrations for Cell Treatment

| Reagent | Stock Concentration | Recommended Final Concentration | Treatment Time | Purpose |

| This compound | 10 mM in DMSO | 1 - 20 µM (dose-response recommended) | 24 - 72 hours | PARP1 inhibitor; apoptosis inducer |

| Vehicle Control | DMSO | Same volume as this compound | 24 - 72 hours | Negative control |

| Staurosporine | 1 mM in DMSO | 1 µM | 4 - 6 hours | Positive control for apoptosis induction |

Table 2: Western Blot Reagents and Conditions

| Step | Reagent/Parameter | Specification |

| SDS-PAGE | Gel Percentage | 4-12% gradient or 10% polyacrylamide |

| Protein Load | 20 - 40 µg per lane | |

| Transfer | Membrane Type | PVDF or Nitrocellulose |

| Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |

| Primary Antibody | Anti-PARP1 Antibody | Dilution as per manufacturer's recommendation (typically 1:1000) |

| Incubation | Overnight at 4°C | |

| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Dilution as per manufacturer's recommendation (typically 1:2000 - 1:10000) |

| Incubation | 1 hour at room temperature | |

| Detection | Substrate | Enhanced Chemiluminescence (ECL) Reagent |

Troubleshooting

-

No or weak signal for cleaved PARP1:

-

Increase the concentration or treatment time of this compound.

-

Ensure the use of a potent positive control to confirm the assay is working.

-

Verify the primary and secondary antibody dilutions and incubation times.

-

Check the efficiency of protein transfer.

-

-

High background:

-

Ensure adequate blocking of the membrane.

-

Increase the number and duration of washes.

-

Optimize the antibody concentrations.

-

-

Non-specific bands:

-

Use a more specific primary antibody.

-

Ensure the lysis buffer contains protease inhibitors.

-

By following this detailed protocol, researchers can effectively utilize this compound to study the induction of apoptosis through the reliable detection of PARP1 cleavage by Western blot.

References

- 1. bosterbio.com [bosterbio.com]

- 2. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Parp1-IN-7 Immunofluorescence Staining of DNA Damage Foci

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Parp1-IN-7, a potent PARP1 inhibitor, in immunofluorescence (IF) assays to visualize and quantify DNA damage foci. This method is crucial for studying DNA repair mechanisms, evaluating the efficacy of DNA damaging agents, and characterizing the cellular response to PARP inhibitors.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1][2][3]

Immunofluorescence staining for DNA damage foci, particularly for phosphorylated histone H2AX (γH2AX), is a widely used method to visualize and quantify DSBs. The formation of nuclear foci containing γH2AX is a hallmark of the cellular response to DSBs.[7][8] By treating cells with this compound, researchers can induce the accumulation of DNA damage, which can then be visualized as an increase in γH2AX foci. This application note provides a detailed protocol for inducing and staining these DNA damage foci to assess the cellular impact of this compound.

Signaling Pathway of PARP1 in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of this compound.

Caption: PARP1 signaling in DNA repair and its inhibition by this compound.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for this compound treatment and antibody dilutions for immunofluorescence staining. Note: These are starting recommendations and should be optimized for your specific cell line and experimental conditions.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |

| This compound Incubation Time | 4 - 24 hours | Time-course experiments are recommended to identify the peak of DNA damage induction. |

| Primary Antibody (Anti-γH2AX) | 1:200 - 1:1000 | Refer to the manufacturer's datasheet for specific recommendations. |

| Primary Antibody (Anti-PARP1) | 1:100 - 1:500 | Useful for visualizing the trapping of PARP1 at DNA damage sites.[9][10] |

| Secondary Antibody | 1:500 - 1:2000 | The dilution will depend on the antibody and fluorophore brightness. |

| Expected Outcome | Increase in γH2AX foci | A significant increase in the number and intensity of nuclear foci compared to untreated controls.[11] |

Experimental Protocols

Experimental Workflow for Immunofluorescence Staining

The diagram below outlines the key steps in the immunofluorescence staining protocol after cell treatment.

Caption: Workflow for immunofluorescence staining of DNA damage foci.

Detailed Methodology

Materials and Reagents:

-

Cell line of interest (e.g., HeLa, U2OS)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-γH2AX or Mouse anti-PARP1

-

Secondary antibody: Alexa Fluor 488 goat anti-rabbit IgG or Alexa Fluor 594 goat anti-mouse IgG

-

Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete cell culture medium from a stock solution in DMSO.

-

Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

-

-

Fixation:

-

Aspirate the medium and wash the cells once with PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-γH2AX) in 1% BSA in PBS to the desired concentration.

-

Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.

-

Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow them to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

-

Capture images of multiple fields of view for each condition.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A nucleus is typically considered positive for DNA damage if it contains a defined number of foci (e.g., >5).[12]

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. |

| Inadequate permeabilization | Increase Triton X-100 concentration or incubation time. | |

| Low target protein expression | Use a positive control (e.g., cells treated with a known DNA damaging agent like etoposide). | |

| High background | Insufficient blocking | Increase blocking time or BSA concentration. |

| Non-specific antibody binding | Titrate primary and secondary antibodies to find the optimal dilution. Ensure adequate washing steps. | |

| Autofluorescence | Use a different fixative or include a quenching step (e.g., with sodium borohydride). | |

| Foci are difficult to resolve | Overlapping nuclei | Seed cells at a lower density. |

| Out-of-focus light | Use a confocal microscope for higher resolution imaging. |

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study DNA damage and repair, providing valuable insights for basic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]

- 6. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Live-Cell Imaging of PARP1 Dynamics Using Parp1-IN-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Parp1-IN-7, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, for real-time visualization and quantification of PARP1 dynamics in living cells. This protocol is designed to enable researchers to investigate the cellular response to DNA damage and the mechanism of action of PARP1 inhibitors in drug discovery and development.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. PARP inhibitors block this catalytic activity and can also "trap" PARP1 on chromatin, leading to cytotoxic DNA double-strand breaks, a mechanism that is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

This compound is a novel and highly potent PARP1 inhibitor with significant antitumor efficacy. Live-cell imaging with this compound allows for the direct observation of its effects on PARP1 localization and activity at DNA damage sites, providing valuable insights into its pharmacodynamics and therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity IC50 | MDA-MB-436 (human breast cancer) | 0.035 nM | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway in response to DNA damage and a general workflow for live-cell imaging of PARP1 dynamics using this compound.

Caption: PARP1 signaling in DNA damage response and the mechanism of this compound.

Caption: Experimental workflow for live-cell imaging of PARP1 dynamics.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on PARP1 dynamics at sites of DNA damage using live-cell imaging. This protocol is adapted from established methods for other PARP inhibitors and should be optimized for your specific cell line and imaging system.

Materials and Reagents

-

Cell Line: A suitable cancer cell line expressing fluorescently-tagged PARP1 (e.g., U2OS-GFP-PARP1).

-

This compound: (MedchemExpress, Cat. No. HY-136363). Prepare a stock solution in DMSO (e.g., 10 mM).

-

Cell Culture Medium: As required for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Imaging Dishes: Glass-bottom dishes or plates suitable for high-resolution microscopy.

-

DNA Damage Inducing Agent (optional, for non-laser-based methods): e.g., Methyl methanesulfonate (MMS) or H₂O₂.

-

Phosphate-Buffered Saline (PBS)

-

Vehicle Control: DMSO.

Protocol: Live-Cell Imaging of PARP1 Recruitment and Trapping

This protocol utilizes laser micro-irradiation to induce localized DNA damage, allowing for the precise tracking of PARP1 dynamics.

Day 1: Cell Seeding

-

Seed the cells expressing fluorescently-tagged PARP1 onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Day 2: Treatment and Imaging

-

Prepare this compound dilutions:

-

Thaw the this compound stock solution.

-

Prepare a series of working concentrations in pre-warmed cell culture medium. Based on the potent cytotoxicity (IC50 = 0.035 nM), a starting concentration range of 0.1 nM to 100 nM is recommended for observing effects on PARP1 dynamics. A vehicle control (DMSO) at the same final concentration should also be prepared.

-

-

Pre-incubation with this compound:

-

Remove the culture medium from the imaging dishes and gently wash the cells once with pre-warmed PBS.

-

Add the medium containing the desired concentration of this compound or vehicle control to the cells.

-

Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

-

-

Live-Cell Imaging Setup:

-

Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Allow the dish to equilibrate for at least 15-20 minutes.

-

-

Induction of DNA Damage and Image Acquisition:

-

Identify a field of view with healthy, well-adhered cells.

-

Define a region of interest (ROI) within the nucleus of a selected cell for laser micro-irradiation.

-

Acquire a few baseline images before inducing damage.

-

Use a UV or near-UV laser (e.g., 355 nm or 405 nm) to irradiate the ROI and induce localized DNA damage. The laser power and duration should be optimized to induce a detectable PARP1 response without causing immediate cell death.

-

Immediately after micro-irradiation, begin time-lapse image acquisition. Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe both the recruitment and dissociation of PARP1 (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the tagged PARP1 at the site of DNA damage over time.

-

Measure the fluorescence intensity in an undamaged region of the nucleus and in the background to correct the data.

-

Plot the normalized fluorescence intensity at the damage site as a function of time.

-

From these curves, key kinetic parameters can be extracted, such as the rate of recruitment, the maximum intensity, and the rate of dissociation.

-

Compare the kinetic parameters between vehicle-treated and this compound-treated cells to quantify the "trapping" effect of the inhibitor. A significant delay in the dissociation of PARP1 from the damage site in the presence of this compound indicates trapping.

-

Alternative Protocol: Chemical Induction of DNA Damage

For systems where laser micro-irradiation is not available, DNA damage can be induced chemically.

-

Follow Day 1 of the protocol as described above.

-

On Day 2, pre-incubate the cells with this compound or vehicle control as described.

-

Add a DNA damaging agent (e.g., a final concentration of 1 mM H₂O₂ for 10 minutes or 0.5 mM MMS for 30 minutes) to the medium.

-

Wash the cells with fresh, pre-warmed medium containing this compound or vehicle to remove the damaging agent.

-

Proceed with live-cell imaging, capturing images of multiple cells over time to observe the formation and resolution of PARP1 foci.

-

For data analysis, quantify the number, intensity, and size of PARP1 foci per nucleus over time.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak PARP1 recruitment | Insufficient DNA damage | Increase laser power/duration or concentration of chemical damaging agent. |

| Low expression of tagged PARP1 | Use a cell line with higher expression or a more sensitive detector. | |

| High phototoxicity/photobleaching | Excessive laser power for imaging | Reduce the laser power for excitation, decrease the frequency of image acquisition, or use a more photostable fluorescent protein. |